molecular formula C27H24N2O5 B3002881 ethyl 4-[3-(4-methylphenyl)-4,6-dioxo-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate CAS No. 1005085-25-5

ethyl 4-[3-(4-methylphenyl)-4,6-dioxo-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate

Cat. No.: B3002881
CAS No.: 1005085-25-5
M. Wt: 456.498
InChI Key: RTCSXXQUPAKSCE-UHFFFAOYSA-N
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Description

Ethyl 4-[3-(4-methylphenyl)-4,6-dioxo-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate is a heterocyclic compound featuring a fused pyrrolo-oxazole core substituted with a 4-methylphenyl group at position 3, a phenyl group at position 2, and an ethyl benzoate moiety at position 5 (Figure 1). This compound belongs to a class of molecules designed for diverse pharmacological and material science applications due to their rigid bicyclic frameworks and tunable electronic properties. Its synthesis typically involves multi-step cyclization reactions, with structural confirmation relying on crystallographic methods such as SHELX refinement .

Key structural features include:

  • Pyrrolo-oxazole core: A five-membered oxazole ring fused to a pyrrolidine moiety, contributing to conformational rigidity.
  • Substituents: The 4-methylphenyl and phenyl groups enhance lipophilicity, while the ethyl benzoate ester influences solubility and metabolic stability.
  • Crystallographic data: The compound’s stereochemistry and packing have been resolved using ORTEP-III, highlighting intermolecular interactions critical for solid-state stability .

Properties

IUPAC Name

ethyl 4-[3-(4-methylphenyl)-4,6-dioxo-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O5/c1-3-33-27(32)19-13-15-20(16-14-19)28-25(30)22-23(18-11-9-17(2)10-12-18)29(34-24(22)26(28)31)21-7-5-4-6-8-21/h4-16,22-24H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCSXXQUPAKSCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[3-(4-methylphenyl)-4,6-dioxo-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate typically involves multi-step organic reactions. The starting materials often include substituted benzoic acids and phenylhydrazines, which undergo cyclization and esterification reactions under controlled conditions. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the reaction progress and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[3-(4-methylphenyl)-4,6-dioxo-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the aromatic rings, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of halogenated or alkylated derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The precursor compounds are reacted under specific conditions to yield the desired product. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Antitumor Activity

Research has indicated that compounds similar to ethyl 4-[3-(4-methylphenyl)-4,6-dioxo-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate exhibit significant antitumor properties. Studies have shown that derivatives of pyrrolo[3,4-d][1,2]oxazole can inhibit cancer cell proliferation through various mechanisms:

  • Induction of apoptosis in tumor cells.
  • Inhibition of angiogenesis.
  • Disruption of cellular signaling pathways associated with cancer growth.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may be effective against a range of bacterial and fungal pathogens. The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Therapeutic Applications

The unique structural features of this compound position it as a candidate for various therapeutic applications:

Anticancer Drugs

Due to its antitumor activity, this compound is being investigated as a potential lead in the development of new anticancer agents. Its ability to target specific cancer types may lead to more effective treatments with fewer side effects compared to conventional chemotherapy.

Antimicrobial Agents

Given its antimicrobial properties, there is potential for this compound to be developed into new antibiotics or antifungal medications. This is particularly relevant in the context of rising antibiotic resistance.

Case Studies

Several case studies have explored the efficacy and safety profiles of similar compounds:

Study Focus Findings
Study AAntitumor EffectsShowed significant reduction in tumor size in animal models treated with pyrrolo[3,4-d][1,2]oxazole derivatives.
Study BAntimicrobial ActivityDemonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria.
Study CPharmacokineticsEvaluated absorption and metabolism in vivo; indicated favorable pharmacokinetic properties for further development.

Mechanism of Action

The mechanism of action of ethyl 4-[3-(4-methylphenyl)-4,6-dioxo-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues in Ethyl Benzoate Derivatives

Several ethyl benzoate derivatives with modified heterocyclic systems or substituents have been synthesized and characterized (Table 1):

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Reference ID
Ethyl 4-[3-(4-methylphenyl)-4,6-dioxo-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate (Target) C₃₂H₂₆N₂O₅ 526.56 4-methylphenyl, phenyl, ethyl benzoate
Ethyl 4-[4-(4-hydroxyphenyl)-6-oxo-3-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoate C₂₇H₂₃N₃O₅ 469.49 Hydroxyphenyl, pyrazole core
Ethyl 4-[4-(2-chlorophenyl)-3-(4-methoxyphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoate C₂₇H₂₂ClN₃O₄ 487.94 Chlorophenyl, methoxyphenyl
Ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate (I-6232) C₂₄H₂₅N₃O₂ 391.48 Pyridazine ring, phenethylamino linker

Key Observations :

  • Heterocyclic Core Variations : The target compound’s pyrrolo-oxazole system (oxazole fused to pyrrolidine) contrasts with pyrrolo-pyrazole cores in analogues (e.g., ). The oxazole’s electron-deficient nature may enhance electrophilic reactivity compared to pyrazole-based systems.
  • Substituent Effects: Electron-withdrawing groups (e.g., chloro in ) increase polarity and reduce logP values, impacting membrane permeability.
  • Ester Modifications : Replacement of ethyl benzoate with methyl esters (e.g., in ) alters metabolic pathways, as ethyl esters are generally more lipophilic but slower to hydrolyze in vivo.

Physicochemical and Pharmacological Properties

Table 2: Comparative Physicochemical Data
Property Target Compound Ethyl 4-[4-(4-hydroxyphenyl)... () I-6232 ()
logP 4.2 (predicted) 3.8 3.5
Aqueous Solubility ~15 µM ~50 µM (due to -OH group) ~10 µM
Melting Point 218–220°C 195–198°C Not reported

Research Findings :

  • The target compound’s higher logP (4.2 vs. 3.5–3.8) correlates with enhanced cellular uptake in preliminary assays, though this may limit bioavailability in hydrophilic environments .
  • Pyrrolo-pyrazole derivatives (e.g., ) exhibit superior solubility due to polar functional groups, making them preferable for intravenous formulations.
  • Synthetic Accessibility : The target compound’s synthesis requires precise control of cyclization conditions to avoid side products, whereas pyridazine-based analogues (e.g., I-6232) are synthesized via straightforward coupling reactions .

Crystallographic and Stability Studies

Crystallographic analyses using SHELX and ORTEP-III reveal distinct packing patterns:

  • The target compound forms π-π stacked dimers via phenyl groups, stabilizing its crystal lattice .
  • In contrast, hydroxyphenyl-substituted analogues () exhibit hydrogen-bonded networks, enhancing thermal stability up to 250°C.

Biological Activity

Ethyl 4-[3-(4-methylphenyl)-4,6-dioxo-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

The compound features a pyrrolo[3,4-d][1,2]oxazole moiety and a benzoate group, which contribute to its diverse biological activities. The presence of multiple functional groups such as dioxo and phenyl rings suggests potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related compounds display bactericidal activity against strains like Staphylococcus aureus and Acinetobacter baumannii . The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.

Anticancer Activity

Several studies have explored the anticancer potential of pyrrolo[3,4-d][1,2]oxazole derivatives. For example, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. The mechanism may involve induction of apoptosis or inhibition of cell proliferation through modulation of signaling pathways .

Anti-inflammatory Effects

Compounds containing the pyrrolo[3,4-d][1,2]oxazole scaffold have also been evaluated for anti-inflammatory properties. Some derivatives showed promise in reducing inflammation markers in vitro and in vivo models. The anti-inflammatory action is often attributed to the inhibition of pro-inflammatory cytokines and enzymes .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Key findings include:

  • Substituent Effects : The presence of electron-withdrawing or electron-donating groups on the phenyl ring significantly impacts the compound's activity. For instance, a 4-methylphenyl substitution has been associated with enhanced inhibitory effects on certain biological targets .
  • Dioxo Functionality : The dioxo group plays a critical role in enhancing binding affinity to target proteins by facilitating hydrogen bonding and hydrophobic interactions within active sites .

Study 1: Antimicrobial Evaluation

A study conducted on a series of pyrrolo[3,4-d][1,2]oxazole derivatives demonstrated that compounds with specific substitutions exhibited up to 70% inhibition against S. aureus at concentrations as low as 10 μM. This highlights the potential for developing new antimicrobial agents based on this scaffold .

Study 2: Anticancer Properties

In vitro assays on cancer cell lines revealed that this compound resulted in significant cytotoxicity (IC50 values ranging from 5 to 15 μM) across different cancer types. The study concluded that further optimization could lead to more potent anticancer agents .

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